molecular formula C7H10N2O3 B15209451 (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid CAS No. 404935-22-4

(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid

Cat. No.: B15209451
CAS No.: 404935-22-4
M. Wt: 170.17 g/mol
InChI Key: PUACPIPASJLDBL-VKHMYHEASA-N
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Description

(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral compound with a unique structure that includes an oxazole ring, an aminoethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-hydroxy ketone and an amide.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxazole ring can be reduced under specific conditions to yield saturated heterocycles.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride or carbodiimides are often used for esterification or amidation reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid: The racemic mixture of the compound.

    2-(1-aminoethyl)-oxazole-4-carboxylic acid: A similar compound without the methyl group on the oxazole ring.

Uniqueness

(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is unique due to its specific chiral configuration and the presence of the methyl group on the oxazole ring. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

404935-22-4

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m0/s1

InChI Key

PUACPIPASJLDBL-VKHMYHEASA-N

Isomeric SMILES

CC1=C(N=C(O1)[C@H](C)N)C(=O)O

Canonical SMILES

CC1=C(N=C(O1)C(C)N)C(=O)O

Origin of Product

United States

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